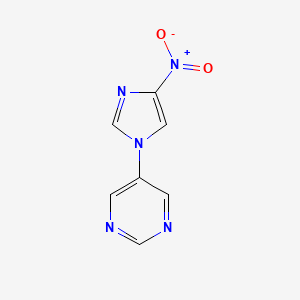
5-(4-nitro-1H-imidazol-1-yl)pyrimidine
Übersicht
Beschreibung
5-(4-nitro-1H-imidazol-1-yl)pyrimidine is a chemical compound . It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole, the core structure of this compound, has been synthesized through various methods. One of the methods involves the oxidative condensation of ketones and amidines . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
Imidazole is a planar 5-membered ring and exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Physical And Chemical Properties Analysis
The molecular formula of this compound is C7H5N5O2, and its molecular weight is 191.15 .Wissenschaftliche Forschungsanwendungen
Oxidation and Isomerism Studies
Research by Meshcheryakova et al. (2014) explored the oxidation of various thietanyl derivatives of pyrimidine and imidazole. They synthesized 1-oxothietan-3-yl- and 1,1-dioxothietan-3-yl derivatives, including nitroimidazole derivatives, and studied the impact of different substituents on the oxidation products, revealing insights into the isomerism and oxidation behavior of these compounds (Meshcheryakova et al., 2014).
Synthesis of New Derivatives
In a related study, Meshcheryakova and Kataev (2013) synthesized new thietanyl-substituted derivatives of pyrimidine and imidazole. Their research focused on the alkylation of various pyrimidine and imidazole compounds, leading to the creation of novel derivatives that expand the scope of compounds available for further study (Meshcheryakova & Kataev, 2013).
pH Monitoring Applications
A series of dihydroimidazole nitroxides, with pyrimidine-4-yl groups, were prepared by Kirilyuk et al. (2005). These compounds were shown to have pH-sensitive EPR spectra due to the protonation of the imidazole ring. This research demonstrates the potential of using such compounds for pH monitoring in biomedical applications, including in environments like the stomach (Kirilyuk et al., 2005).
Antifungal Activity Evaluation
Ronsisvalle et al. (1989) synthesized pyrimidines, including imidazo[4,5-d]pyrimidines with 5-nitro functionalities, and evaluated their antifungal activity. One compound in particular, 4-amino-2-pyrimidinyl-5'-nitro-2'-thienylsulfide, showed activity against yeasts and dermatophytes, illustrating the potential of such compounds in antifungal therapies (Ronsisvalle et al., 1989).
Nitric Oxide Generation
Sako et al. (1998) explored the NO-generating properties of oxadiazolopyrimidine dione oxides. They found that these compounds generate nitric oxide in the presence of thiols under physiological conditions, suggesting potential applications in biomedicine (Sako et al., 1998).
Cytoprotective Antiulcer Activity
Ikeda et al. (1996) synthesized pyrimidine derivatives related to mepirizole and dulcerozine and evaluated their cytoprotective antiulcer activity. They found that certain derivatives showed potent inhibition of ulcers in rats, highlighting the therapeutic potential of these compounds in ulcer treatment (Ikeda et al., 1996).
Recyclization into Imidazole Derivatives
Lomov (2016) studied the recyclization of imidazo[4,5-b]pyridine diones into imidazole derivatives. This research contributes to the understanding of the chemical behavior of these compounds and opens up possibilities for synthesizing novel imidazole derivatives (Lomov, 2016).
Eigenschaften
IUPAC Name |
5-(4-nitroimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-11(5-10-7)6-1-8-4-9-2-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHICHOHNNJJGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)N2C=C(N=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654996 | |
| Record name | 5-(4-Nitro-1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184914-80-4 | |
| Record name | 5-(4-Nitro-1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



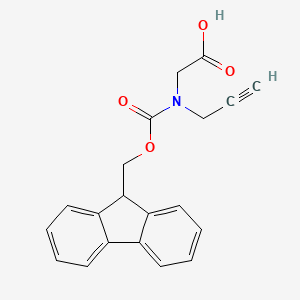
![example 7 [US8664233]](/img/structure/B3179908.png)
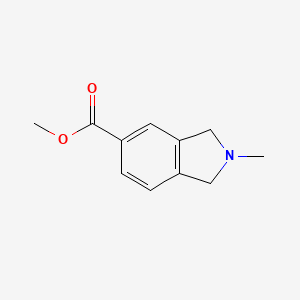
![4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane](/img/structure/B3179926.png)
![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)
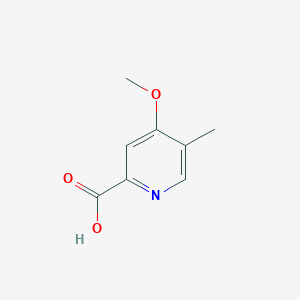
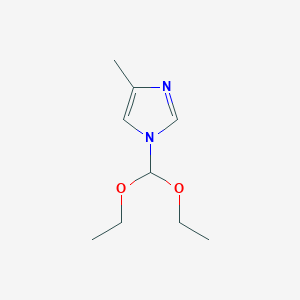

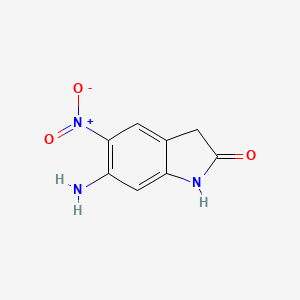
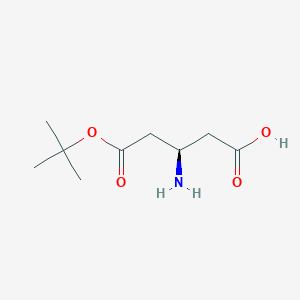

![6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B3179978.png)
![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3179986.png)
![2'-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B3179991.png)